Estrone

Description

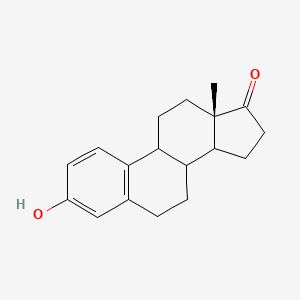

This compound is a 17-oxo steroid that is estra-1,3,5(10)-triene substituted by an hydroxy group at position 3 and an oxo group at position 17. It has a role as an estrogen, a bone density conservation agent, an antineoplastic agent, a human metabolite and a mouse metabolite. It is a 3-hydroxy steroid, a phenolic steroid, a member of phenols and a 17-oxo steroid. It derives from a hydride of an estrane.

This compound, one of the major mammalian estrogens, is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone. It is produced in vivo from androstenedione or from testosterone via estradiol. It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione. This compound may be further metabolized to 16-alpha-hydroxythis compound, which may be reduced to estriol by estradiol dehydrogenase.

This compound has been reported in Perilla frutescens, Punica granatum, and other organisms with data available.

Therapeutic this compound is the synthetic form of a naturally occurring estrogen this compound. This compound diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated hormone-receptor complex gets translocated to the nucleus where it binds to the estrogen response element on the DNA and promotes the transcription of target genes involved in the functioning of the female reproductive system and secondary sex characteristics. This compound increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, as well as suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary.

This compound is one of three naturally occurring estrogens synthesized from androstenedione in the adrenal glands and peripheral tissues by aromatization and is the primary estrogen produced after menopause.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and has 2 investigational indications.

An aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone, a major mammalian estrogen. It is converted from ANDROSTENEDIONE directly, or from TESTOSTERONE via ESTRADIOL. In humans, it is produced primarily by the cyclic ovaries, PLACENTA, and the ADIPOSE TISSUE of men and postmenopausal women.

See also: Estradiol (related); Equilin (related).

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Record name | estrone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estrone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022367 | |

| Record name | Estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Solid white powder. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.236 g/cu cm at 25 °C | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic | |

CAS No. |

53-16-7, 19973-76-3 | |

| Record name | Estrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019973763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DI9HA706A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9XKA379T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity and Physiological Function of Estrone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estrone (E1) is a crucial endogenous estrogen that, while less potent than estradiol (B170435) (E2), plays a significant role in human physiology, particularly in postmenopausal women. It serves as a key precursor to the more biologically active estradiol and exerts its own distinct biological effects through complex signaling pathways. This technical guide provides a comprehensive overview of the biological activity and physiological functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling cascades. Understanding the nuances of this compound's activity is paramount for research into hormonal regulation, age-related diseases, and the development of novel therapeutics targeting estrogen signaling.

Biological Activity of this compound

This compound's biological activity is primarily mediated through its interaction with estrogen receptors (ERs), principally ERα and ERβ. Its potency is considerably lower than that of estradiol; however, its relatively high circulating levels, especially after menopause, and its conversion to estradiol in peripheral tissues, underscore its physiological importance.

Receptor Binding Affinity and Estrogenic Potency

This compound is a less potent estrogen compared to estradiol.[1] Estradiol contains two hydroxyl groups, which contributes to its higher potency at estrogen receptors, whereas this compound is one of its metabolites.[1] The relative binding affinities of this compound for human ERα and ERβ are significantly lower than those of estradiol. One study reported these affinities to be 4.0% and 3.5% of estradiol's affinity for ERα and ERβ, respectively.[2] This reduced affinity translates to a lower transactivational capacity, which was found to be 2.6% and 4.3% of estradiol's activity at ERα and ERβ, respectively.[2] In vivo studies in mice have shown estradiol to be approximately 10-fold more potent than this compound.[2]

The biological potency of estradiol is estimated to be 1.25 to 5 times greater than that of this compound.[3] In premenopausal women, estradiol circulates at concentrations 1.5 to 4 times higher than this compound.[3] However, this ratio reverses after menopause, with this compound becoming the predominant circulating estrogen.[1]

Table 1: Comparative Biological Activity of this compound and Estradiol

| Parameter | This compound (E1) | Estradiol (E2) | Reference(s) |

| Relative Binding Affinity (RBA) for ERα | ~4.0% of E2 | 100% | [2] |

| Relative Binding Affinity (RBA) for ERβ | ~3.5% of E2 | 100% | [2] |

| Relative Transactivational Capacity at ERα | ~2.6% of E2 | 100% | [2] |

| Relative Transactivational Capacity at ERβ | ~4.3% of E2 | 100% | [2] |

| In Vivo Potency (mouse uterotrophic assay) | ~10-fold less potent than E2 | 10-fold more potent than E1 | [2] |

| Biological Potency | 1 | 1.25 - 5 | [3] |

Physiological Function of this compound

This compound's physiological functions are multifaceted, encompassing its role as a precursor to estradiol and its direct effects on various target tissues.

This compound as a Precursor to Estradiol

A primary physiological role of this compound is to act as a prohormone, being converted to the more potent estradiol in various tissues.[2] This conversion is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[4][5] This enzymatic activity is crucial for maintaining local estradiol concentrations in tissues like the breast and endometrium, particularly in postmenopausal women where ovarian estrogen production has ceased.[4] The reversible nature of this reaction, with 17β-HSD also catalyzing the conversion of estradiol back to this compound, allows for fine-tuned regulation of estrogenic activity at the tissue level.[6]

Role in Postmenopausal Women

After menopause, the ovaries cease to be the primary source of estrogens. Instead, androgens secreted by the adrenal cortex are converted to this compound in peripheral tissues, such as adipose tissue.[1] This makes this compound the most abundant circulating estrogen in postmenopausal women.[1] While weaker than estradiol, the relatively high levels of this compound can still exert significant estrogenic effects and contribute to the maintenance of bone density and other estrogen-dependent functions.[7]

Metabolic Fate of this compound

This compound undergoes extensive metabolism, primarily in the liver. It can be hydroxylated by cytochrome P450 enzymes to form catechol estrogens or conjugated to form this compound sulfate (B86663) and this compound glucuronide, which are then excreted in the urine.[2] this compound sulfate can act as a circulating reservoir, readily converted back to this compound in peripheral tissues.[1][8] The half-life of this compound in the blood is relatively short, estimated to be around 10 to 70 minutes.[2]

Signaling Pathways

Estrogens, including this compound, exert their effects through complex signaling pathways that can be broadly categorized as genomic and non-genomic.

Genomic Signaling Pathway

The classical genomic pathway involves the diffusion of this compound across the cell membrane and its binding to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[9][10] This binding induces a conformational change in the receptor, leading to its dimerization.[11] The estrogen-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11] This process can either activate or repress gene expression, depending on the specific gene and the co-regulatory proteins involved.[12]

Non-Genomic Signaling Pathway

In addition to the slower genomic pathway, estrogens can elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the binding of estrogens to a subpopulation of ERs located at the plasma membrane or to the G protein-coupled estrogen receptor (GPER).[9][13] This interaction can activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to rapid changes in cellular function independent of gene transcription.[13][14]

References

- 1. droracle.ai [droracle.ai]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. endocrinology.testcatalog.org [endocrinology.testcatalog.org]

- 4. Role of 17 beta-hydroxysteroid dehydrogenase type 1 in endocrine and intracrine estradiol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.plos.org [journals.plos.org]

- 7. This compound Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and pharmacokinetics of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

Estrone's Mechanism of Action: A Technical Guide for Researchers

Abstract:

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of estrone (E1) in specific cell types. This compound, a primary estrogen in postmenopausal women, exerts its biological effects through a complex interplay of genomic and non-genomic signaling pathways. While often considered a less potent precursor to estradiol (B170435) (E2), recent research has highlighted this compound's unique signaling properties and its significant role in both normal physiology and pathophysiology, particularly in hormone-dependent cancers. This document details the canonical and non-canonical signaling cascades initiated by this compound, presents quantitative data from key studies, outlines experimental protocols for investigating this compound's action, and provides visual representations of these pathways and workflows to support further research and drug development in this area.

General Mechanism of Action of this compound

This compound is a steroid hormone that, like other estrogens, readily diffuses across the cell membrane to exert its effects.[1] Its actions are primarily mediated through binding to and activating estrogen receptors (ERs), of which there are two main types: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] These receptors are ligand-activated transcription factors that modulate the expression of a multitude of genes.[1][2] The biological response to this compound is cell-type specific and depends on the expression levels of ERα and ERβ, the presence of co-regulatory proteins, and the local enzymatic conversion of this compound to the more potent estradiol.[3]

This compound's mechanism of action can be broadly categorized into two main pathways:

-

Genomic Signaling: This is the classical, slower pathway that involves the regulation of gene expression. Upon entering the cell, this compound binds to ERs located in the cytoplasm or nucleus.[4] This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The this compound-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby initiating or repressing gene transcription.[2][4][5] This process typically occurs over hours to days.[6]

-

Non-Genomic Signaling: this compound can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of ERs located at the plasma membrane or within the cytoplasm.[4] These membrane-associated ERs can couple to G-proteins and activate various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K) pathways.[5][7] These rapid signals can influence cellular processes such as ion channel activation and second messenger production, and can also cross-talk with the genomic pathway to modulate gene expression.[8][9]

While much of this compound's estrogenic activity is attributed to its conversion to estradiol by 17β-hydroxysteroid dehydrogenase (17β-HSD), evidence suggests that this compound itself can have distinct biological effects.[3][10][11] The relative binding affinities of this compound for human ERα and ERβ are reported to be 4.0% and 3.5% of those of estradiol, respectively.[3] Correspondingly, the transactivational capacities of this compound at ERα and ERβ are about 2.6% and 4.3% of estradiol's.[3]

Caption: General mechanism of this compound action.

Mechanism of Action in Specific Cell Types

Breast Cancer Cells

In estrogen receptor-positive (ER+) breast cancer, estrogens are known to be key drivers of tumor growth.[12] While estradiol has been the primary focus of research, this compound, being the major estrogen in postmenopausal women, plays a crucial role in this context.[3][13]

Signaling Pathways:

-

Genomic Pathway: In breast cancer cells like MCF-7, this compound binds to ERα, leading to the transcription of genes involved in cell proliferation and survival.[10][11] Some studies suggest that the this compound-ERα complex may recruit different co-regulators compared to the estradiol-ERα complex, leading to the differential regulation of certain genes. For instance, one study found that this compound-liganded ERα recruits CBP/p300 to the SNAI2 promoter to induce its expression and promote an epithelial-to-mesenchymal transition (EMT), a process involved in metastasis. In contrast, estradiol-liganded ERα was found to recruit co-repressors to this site.[10]

-

In Situ Estrogen Production: Breast tumors can convert this compound sulfate (B86663), a circulating reservoir of this compound, into estradiol via the actions of this compound sulfatase and 17β-HSD.[14] This local production of a more potent estrogen can stimulate cancer cell growth. Studies using MCF-7 cells have shown that physiologic concentrations of this compound sulfate can be converted to sufficient quantities of estradiol to stimulate cell proliferation.[14]

-

Inflammatory Signaling: Recent evidence suggests that this compound can cooperate with nuclear factor-κB (NF-κB) to stimulate pro-inflammatory pathways, which can in turn drive cancer progression.[10][11] This is in contrast to estradiol, which has been shown to have anti-inflammatory effects.[10][11]

Quantitative Data:

| Cell Line | This compound Concentration | Effect | Reference |

| MCF-7 | 0.1 nM | Stimulation of S-phase (cell proliferation) | [14] |

| MCF-7 | 100 nM | Increase in cell number after 6 days | [14] |

| MCF-7 | 10 nM | Stimulation of Matrigel invasion | [11] |

| T47D | 10 nM | Stimulation of Matrigel invasion | [11] |

| HBL-100 | 10 nM | Marked stimulation of proliferation | [15] |

Experimental Protocols:

-

Cell Proliferation Assay (MTT Assay):

-

Plate cells (e.g., MCF-7, HBL-100) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Replace the medium with a steroid-free medium (e.g., phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum) for 24-48 hours to synchronize the cells and eliminate exogenous estrogens.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 100 nM) or vehicle control.

-

Incubate for the desired period (e.g., 4-6 days), replacing the medium with fresh treatment every 2 days.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[15]

-

-

Matrigel Invasion Assay (Hanging Drop Spheroid Cultures):

-

Create spheroids of breast cancer cells (e.g., MCF-7, T47D) by hanging drop culture in a medium containing 5% charcoal-stripped fetal bovine serum.

-

Embed the spheroids in Matrigel in the presence or absence of this compound (e.g., 10 nM).

-

Culture for a specified period (e.g., 24-72 hours) and capture images at different time points.

-

Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells using image analysis software.[11]

-

Caption: this compound signaling in ER+ breast cancer cells.

Bone Cells

Estrogens are critical for the maintenance of bone homeostasis in both males and females.[16] They play a key role in the growth and maturation of bone and in regulating bone turnover in adults.[17] Estrogen deficiency leads to increased bone resorption and is a major cause of osteoporosis.[16][17]

Signaling Pathways:

-

Inhibition of Osteoclasts: Estrogens, including this compound, inhibit the differentiation and activity of osteoclasts, the cells responsible for bone resorption.[17][18] This effect is thought to be mediated through the regulation of cytokines such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6).[17] Estrogens can also directly induce apoptosis (programmed cell death) in osteoclasts.[19]

-

Effects on Osteoblasts and Osteocytes: The effects of estrogens on osteoblasts (bone-forming cells) are more complex and may be indirect.[17] Estrogen can act on osteoblast precursors to either increase or decrease their proliferation and differentiation, depending on the specific context.[18] In mature osteoblasts, estrogen may have little to no effect on bone formation or may even decrease it.[18] Estrogen also acts on osteocytes, the most abundant cells in bone, to inhibit the initiation of bone remodeling.[20]

-

Receptor-Mediated Action: Both ERα and ERβ are expressed in bone cells. Studies have shown that this compound treatment can upregulate the expression of both ERα and ERβ in osteoprecursor cells.[15]

Quantitative Data:

| Cell Type | This compound Concentration | Effect | Reference |

| Osteoprecursor cells | 10 nM | Increased mineralization | [15] |

| Osteoprecursor cells | 10 nM | Upregulated ERα expression (131.0 ± 11.5% of control) | [15] |

| Osteoprecursor cells | 10 nM | Upregulated ERβ expression (126.3 ± 11.1% of control) | [15] |

| Osteoprecursor cells | 10 nM | Downregulated Osteopontin (OPN) expression | [15] |

| MG-63 (osteoblastic cells) | 100 nM | Markedly increased alkaline phosphatase (ALP) activity | [15] |

Experimental Protocols:

-

Alkaline Phosphatase (ALP) Activity Assay (Differentiation Marker):

-

Culture osteoprecursor cells (e.g., MC3T3-E1) or osteoblastic cells (e.g., MG-63) in appropriate medium.

-

Treat cells with different concentrations of this compound for a specified duration (e.g., 7-14 days).

-

Lyse the cells and collect the supernatant.

-

Measure the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Determine ALP activity by measuring the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.

-

Normalize the ALP activity to the total protein concentration.[15]

-

-

Mineralization Assay (Alizarin Red S Staining):

-

Culture osteoprecursor cells in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).

-

Treat the cells with various concentrations of this compound for an extended period (e.g., 21 days).

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Alizarin Red S solution, which binds to calcium deposits, for 30 minutes.

-

Wash the cells to remove excess stain.

-

Visualize and photograph the stained calcium nodules. For quantification, the stain can be extracted with a solution like cetylpyridinium (B1207926) chloride and the absorbance measured.[15]

-

-

Western Blot Analysis for Protein Expression:

-

Culture cells and treat with this compound as described above.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERα, ERβ, OPN, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.[15]

-

Caption: Effects of this compound on different bone cell types.

Endometrial Cells

The endometrium is a primary target tissue for estrogens, which drive the proliferative phase of the menstrual cycle to prepare the uterus for potential embryo implantation.[21][22]

Signaling Pathways:

-

Proliferation: Estrogens, acting through ERα, induce the proliferation of endometrial epithelial and stromal cells.[21][22][23] This is a key event in the regeneration of the endometrium after menstruation.[22]

-

Progesterone (B1679170) Receptor Synthesis: Estrogen action is also crucial for inducing the synthesis of progesterone receptors (PRs), which prepares the endometrium to respond to progesterone during the secretory phase of the cycle.[21]

-

Endometrial Cancer: In postmenopausal women, where this compound is the predominant estrogen, unopposed estrogenic stimulation of the endometrium (i.e., without the counteracting effects of progesterone) is a major risk factor for the development of endometrial hyperplasia and endometrial cancer.[21][24] Adipose tissue is a significant source of this compound production in postmenopausal women, which is then converted to the more potent estradiol in endometrial tissue, driving cell proliferation.[24][25]

Quantitative Data:

Quantitative data specifically detailing the dose-response of endometrial cells to this compound is less readily available in the provided search results compared to breast cancer and bone cells. However, the general principle is that estrogens stimulate proliferation in a dose-dependent manner.

Experimental Protocols:

-

Endometrial Cell Proliferation Assay:

-

Isolate and culture primary endometrial stromal or epithelial cells, or use an endometrial cancer cell line (e.g., Ishikawa, ECC-1).

-

Hormone-starve the cells in a steroid-free medium as described for breast cancer cells.

-

Treat with a range of this compound concentrations.

-

Assess cell proliferation using methods like the MTT assay, BrdU incorporation assay, or by direct cell counting.

-

-

Gene Expression Analysis (qPCR):

-

Culture and treat endometrial cells with this compound.

-

Isolate total RNA from the cells.

-

Synthesize cDNA by reverse transcription.

-

Perform quantitative real-time PCR (qPCR) using primers for estrogen-responsive genes (e.g., progesterone receptor, cyclin D1) and a housekeeping gene for normalization.

-

Analyze the relative changes in gene expression.

-

Caption: Experimental workflow for qPCR analysis.

Neuronal Cells

Estrogens have profound effects on the brain, influencing neuronal development, synaptic plasticity, and cognitive function, as well as providing neuroprotection.[8][26][27]

Signaling Pathways:

-

Rapid, Non-genomic Effects: In neurons, estrogens can rapidly modulate synaptic function through non-genomic signaling.[26][28] Membrane-associated ERs can couple to metabotropic glutamate (B1630785) receptors (mGluRs) and activate second messenger systems, leading to changes in neuronal excitability and synaptic transmission within seconds to minutes.[6][26]

-

Synapse Formation: Estrogens have been shown to increase the density of dendritic spines and synapses in brain regions like the hippocampus, which is important for learning and memory.[28] This can involve both genomic and non-genomic actions.

-

Neuroprotection: Estrogen signaling, particularly through ERα, is considered neuroprotective, for example, in the context of cerebral ischemia.[8] This can involve both the classical nuclear receptor pathway, leading to the expression of anti-apoptotic genes like Bcl-2, and rapid, non-genomic signaling cascades.[8]

-

Local Estrogen Synthesis: The brain can synthesize its own estrogens from androgens via the enzyme aromatase, which is found at synapses.[26] This local production of estrogens allows for rapid and targeted modulation of neuronal function.

Quantitative Data:

| Cell/Tissue Type | Estrogen/Agonist | Concentration | Effect | Reference |

| GH3/B6/F10 pituitary tumor cells | This compound | 10⁻¹⁰ M | Prolactin release at 1 min | [29] |

| GH3/B6/F10 pituitary tumor cells | This compound | pM concentrations | Increased cell proliferation | [29] |

| Hippocampal Slices | Estradiol | 10 nM | Increased mTOR phosphorylation | [30] |

Experimental Protocols:

-

Actin Polymerization Assay:

-

Prepare acute hippocampal slices and treat them with this compound or vehicle.

-

Fix the slices in a buffer containing paraformaldehyde.

-

Homogenize the slices and centrifuge to obtain lysates.

-

Incubate the lysates with fluorescently labeled phalloidin (B8060827) (which binds to filamentous actin).

-

Measure the fluorescence to quantify the amount of polymerized actin.[30]

-

-

Analysis of Signaling Protein Phosphorylation (Western Blot):

-

Prepare acute hippocampal slices or culture primary neurons.

-

Pre-treat with specific inhibitors (e.g., for ERK or TrkB receptors) if investigating pathway dependence.

-

Treat with this compound for a short duration (e.g., 30 minutes).

-

Homogenize the samples and perform Western blot analysis as described for bone cells, using antibodies specific for phosphorylated and total forms of signaling proteins (e.g., mTOR, Akt, ERK).[30]

-

Caption: Rapid non-genomic signaling of this compound in neurons.

References

- 1. Estrogen - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. biochemia-medica.com [biochemia-medica.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [scholarship.miami.edu]

- 11. This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estrogens Play a Hidden Role in Cancers, Inhibiting a Key Immune Cell | Duke Health [corporate.dukehealth.org]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. This compound sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of low doses of this compound on the proliferation, differentiation and mineralization of osteoprecursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Critical Role of Estrogens on Bone Homeostasis in Both Male and Female: From Physiology to Medical Implications [mdpi.com]

- 17. Estrogen and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

- 20. Estrogen and the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Estrogen Receptor Function: Impact on the Human Endometrium [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. joe.bioscientifica.com [joe.bioscientifica.com]

- 24. news-medical.net [news-medical.net]

- 25. youtube.com [youtube.com]

- 26. jneurosci.org [jneurosci.org]

- 27. Membrane estradiol signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pnas.org [pnas.org]

- 29. Nongenomic actions of estradiol compared with this compound and estriol in pituitary tumor cell signaling and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Estrogen Regulates Protein Synthesis and Actin Polymerization in Hippocampal Neurons through Different Molecular Mechanisms [frontiersin.org]

The Unveiling of a Hormone: An In-depth Technical Guide to the Biosynthesis of Estrone from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide details the intricate biochemical cascade that transforms cholesterol, a ubiquitous lipid molecule, into estrone, a key estrogenic hormone. Understanding this pathway is fundamental for research in endocrinology, reproductive biology, and for the development of therapeutic agents targeting hormonal imbalances and hormone-dependent cancers. This document provides a detailed overview of the core enzymatic steps, their kinetics, cellular localization, and regulation, supplemented with experimental protocols and pathway visualizations.

The Core Biosynthetic Pathway: From a 27-Carbon Precursor to an 18-Carbon Estrogen

The biosynthesis of this compound from cholesterol is a multi-step process primarily occurring in the mitochondria and the endoplasmic reticulum of steroidogenic cells found in the adrenal glands, ovaries, and adipose tissue.[1][2][3] The pathway involves four key enzymatic reactions that sequentially modify the cholesterol backbone, ultimately leading to the aromatization of the A-ring, a hallmark of estrogens.

The journey begins with the transport of cholesterol from cellular stores to the inner mitochondrial membrane, a critical rate-limiting step regulated by the Steroidogenic Acute Regulatory (StAR) protein.[2][4][5] Once inside the mitochondria, the enzymatic conversion commences.

Step 1: Cholesterol to Pregnenolone (B344588)

The initial and rate-limiting step in all steroid hormone synthesis is the conversion of cholesterol to pregnenolone.[1] This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1) , also known as P450scc or desmolase, located on the inner mitochondrial membrane.[5] This complex reaction involves three separate oxidative steps: 20α-hydroxylation, 22-hydroxylation, and finally, the cleavage of the bond between carbons 20 and 22, releasing a six-carbon aldehyde (isocaproaldehyde) and the 21-carbon steroid, pregnenolone.[6]

Step 2: Pregnenolone to Progesterone

Pregnenolone then moves from the mitochondria to the endoplasmic reticulum, where the subsequent enzymatic modifications occur. The next step involves the conversion of pregnenolone to progesterone, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) . This enzyme carries out two distinct but coupled reactions: the dehydrogenation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the B-ring (Δ5) to the A-ring (Δ4).[7]

Step 3: Progesterone to Androstenedione (B190577)

Progesterone is then converted to androstenedione through the action of cytochrome P450 17A1 (CYP17A1) , an enzyme residing in the endoplasmic reticulum that possesses dual catalytic activities: 17α-hydroxylase and 17,20-lyase.[8][9] First, the 17α-hydroxylase activity of CYP17A1 introduces a hydroxyl group at the C17 position of progesterone, forming 17α-hydroxyprogesterone. Subsequently, the 17,20-lyase activity of the same enzyme cleaves the side chain at C17, yielding the 19-carbon androgen, androstenedione.[8]

Step 4: Androstenedione to this compound

The final and definitive step in this compound biosynthesis is the aromatization of androstenedione. This reaction is catalyzed by aromatase (cytochrome P450 19A1 or CYP19A1) , an enzyme complex located in the endoplasmic reticulum.[3] Aromatase facilitates a series of three successive hydroxylations of the C19 methyl group of androstenedione, followed by the elimination of this group as formic acid and the aromatization of the A-ring to produce this compound.[10]

Quantitative Data on Key Enzymes

The efficiency and rate of this compound biosynthesis are governed by the kinetic properties of the involved enzymes. The following tables summarize the available kinetic parameters for the key enzymes in the pathway. It is important to note that these values can vary depending on the experimental conditions, tissue source, and whether the enzyme is in a purified or microsomal preparation.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/mg protein/min) | k_cat_ (s⁻¹) | Source |

| CYP11A1 | Cholesterol | 0.16 (mol/mol phospholipid) | - | 56 (mol/min/mol P450scc) | [11] |

| Ergosterol | 0.18 (mol/mol phospholipid) | - | 53 (mol/min/mol P450scc) | [11] | |

| 3β-HSD | Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | - | [7] |

| Pregnenolone | 0.4 | 2.9 - 4.6 | - | [7] | |

| 17-hydroxypregnenolone | 0.3 | 2.9 - 4.6 | - | [7] | |

| Aromatase (CYP19A1) | Androstenedione | ~0.3 - 30 (variable with POR variants) | - | 0.06 | [12][13] |

Experimental Protocols

Accurate measurement of the activity of the steroidogenic enzymes is crucial for research and drug development. Below are generalized protocols for assaying the activity of the key enzymes in the this compound biosynthesis pathway.

CYP11A1 (Cholesterol Side-Chain Cleavage) Activity Assay

This protocol describes a method for determining CYP11A1 activity by measuring the conversion of a radiolabeled substrate to pregnenolone.

Materials:

-

Recombinant human CYP11A1 enzyme

-

Adrenodoxin (B1173346) and Adrenodoxin Reductase (electron transfer partners)

-

[³H]-Cholesterol or [¹⁴C]-Cholesterol

-

NADPH

-

Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Stop Solution (e.g., an organic solvent like ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, adrenodoxin, and adrenodoxin reductase.

-

Add the recombinant CYP11A1 enzyme to the mixture.

-

Initiate the reaction by adding the radiolabeled cholesterol substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Extract the steroids from the aqueous phase using the organic solvent.

-

Evaporate the organic solvent and resuspend the residue in a small volume of solvent.

-

Spot the extracted steroids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate cholesterol from pregnenolone.

-

Visualize the separated steroids (e.g., using iodine vapor or autoradiography).

-

Scrape the spots corresponding to pregnenolone and cholesterol into separate scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of conversion of cholesterol to pregnenolone to determine the enzyme activity.

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity Assay

A colorimetric assay is a common method for determining 3β-HSD activity, which measures the reduction of NAD⁺ to NADH.[14][15]

Materials:

-

Tissue homogenate or microsomal preparation containing 3β-HSD

-

Substrate (e.g., pregnenolone or dehydroepiandrosterone)

-

NAD⁺

-

Colorimetric reagent (e.g., nitroblue tetrazolium - NBT, and phenazine (B1670421) methosulfate - PMS)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the colorimetric reagents (NBT and PMS).

-

Add the enzyme source (tissue homogenate or microsomes) to the mixture.

-

Initiate the reaction by adding the substrate (pregnenolone or DHEA).

-

Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

-

The NADH produced during the reaction will reduce NBT to formazan (B1609692), a colored product.

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

The enzyme activity is proportional to the rate of formazan formation.

CYP17A1 (17α-Hydroxylase/17,20-Lyase) Activity Assay

A fluorometric assay can be used to determine the 17α-hydroxylase activity of CYP17A1.[16]

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase (POR) and Cytochrome b5

-

Fluorogenic CYP17A1 substrate (e.g., a derivative of progesterone)

-

NADPH regenerating system

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare an enzyme master mix containing recombinant CYP17A1, POR, and cytochrome b5 in the reaction buffer.

-

Add the enzyme master mix to the wells of the 96-well microplate.

-

To test for inhibitors, add the inhibitor compound at various concentrations.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

-

The metabolism of the fluorogenic substrate by CYP17A1 will produce a fluorescent product.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Enzyme activity is proportional to the fluorescence signal.

Aromatase (CYP19A1) Activity Assay (Tritiated Water Release Assay)

The tritiated water release assay is a widely used and sensitive method for measuring aromatase activity.[17]

Materials:

-

Human recombinant microsomes containing aromatase or other enzyme source

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

NADPH regenerating system

-

Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Dextran-coated charcoal suspension

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the NADPH regenerating system.

-

Add the enzyme source (e.g., human recombinant microsomes) to the mixture.

-

Initiate the reaction by adding [1β-³H]-androstenedione.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

The aromatase enzyme will release the tritium (B154650) from the 1β position of androstenedione as ³H₂O.

-

Stop the reaction by adding an equal volume of cold dextran-coated charcoal suspension.

-

The charcoal will bind the unreacted steroid substrate.

-

Centrifuge the mixture to pellet the charcoal.

-

Carefully collect the supernatant, which contains the ³H₂O.

-

Add the supernatant to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

The amount of ³H₂O produced is directly proportional to the aromatase activity.

Visualization of Pathways and Workflows

To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the Graphviz DOT language.

Caption: Biosynthesis pathway of this compound from cholesterol.

Caption: Regulation of cholesterol transport for steroidogenesis.

Caption: Workflow for the tritiated water release aromatase assay.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated to maintain hormonal homeostasis. This regulation occurs at multiple levels, including the transport of the initial substrate, cholesterol, and the transcriptional control of the genes encoding the steroidogenic enzymes.

Cholesterol Transport: As previously mentioned, the transport of cholesterol into the mitochondria is a key regulatory point. The StAR protein plays a crucial role in this process, and its expression and activity are stimulated by trophic hormones such as Adrenocorticotropic hormone (ACTH) and Luteinizing hormone (LH) via the cyclic AMP (cAMP) signaling pathway.[4][18][19]

Transcriptional Regulation: The long-term regulation of steroidogenesis is achieved through the transcriptional control of the genes encoding the steroidogenic enzymes, including CYP11A1, HSD3B, CYP17A1, and CYP19A1.[1][20][21][22] The expression of these genes is controlled by a complex interplay of transcription factors, such as Steroidogenic Factor 1 (SF-1) and GATA-binding proteins, which are in turn regulated by upstream signaling pathways initiated by trophic hormones.[18] This ensures that the capacity of a cell to produce steroids is matched to the physiological demands of the organism.

This in-depth guide provides a foundational understanding of the biosynthesis of this compound from cholesterol, offering valuable insights for researchers and professionals in the field. The provided data and protocols serve as a practical resource for experimental design and interpretation, fostering further advancements in our understanding of steroid hormone biology and its therapeutic manipulation.

References

- 1. Transcriptional regulation of human genes for steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatase - Wikipedia [en.wikipedia.org]

- 4. Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of mitochondria in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP17A1 - Wikipedia [en.wikipedia.org]

- 9. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Development of a quantitative assay method for 3 beta-hydroxy-delta 5-steroid dehydrogenase in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. epa.gov [epa.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. Regulation of cholesterol movement to mitochondrial cytochrome P450scc in steroid hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The role of transcriptional regulation in steroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. tandfonline.com [tandfonline.com]

Whitepaper: The Role of Estrone as a Metabolic Precursor to Estradiol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Estrone (E1), a primary circulating estrogen in postmenopausal women, is a crucial metabolic precursor to the more potent estradiol (B170435) (E2). This conversion is a pivotal step in local estrogen biosynthesis, particularly in peripheral tissues, and plays a significant role in the pathophysiology of hormone-dependent diseases such as breast and endometrial cancer. The enzymatic reduction of this compound to estradiol is primarily catalyzed by 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). Understanding the kinetics, tissue-specific regulation, and measurement of this metabolic pathway is fundamental for developing targeted therapeutic strategies. This technical guide provides an in-depth analysis of the E1 to E2 conversion, including quantitative data, detailed experimental methodologies, and visual representations of the core biochemical and signaling pathways.

Introduction

Estrogens are a class of steroid hormones essential for sexual development and reproductive function.[1][2] The three major endogenous estrogens are this compound (E1), estradiol (E2), and estriol (B74026) (E3).[3] While estradiol is the most potent and biologically active estrogen during a woman's reproductive years, this compound becomes the predominant circulating estrogen after menopause.[2][4] this compound itself is a weak estrogen agonist, but its physiological significance is magnified by its role as a direct prohormone for estradiol.[3][5] The conversion of E1 to E2, occurring within specific tissues, can lead to high local concentrations of potent estradiol, driving estrogen receptor-mediated cellular proliferation and contributing to the development and progression of hormone-dependent cancers.[6][7][8][9]

This document details the core aspects of this compound's function as an estradiol precursor, focusing on the enzymatic machinery, quantitative parameters, and experimental approaches relevant to research and drug development.

The Enzymatic Conversion of this compound to Estradiol

The interconversion between this compound and estradiol is a reversible reaction catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily.[10][11]

-

Reductive Pathway (E1 → E2): The conversion of the weak estrogen this compound to the highly potent estradiol is catalyzed by 17β-HSD type 1 (17β-HSD1).[6][12][13] This enzyme utilizes NADPH as a cofactor and is considered a key driver of local estradiol production in estrogen-dependent tissues.[7]

-

Oxidative Pathway (E2 → E1): The reverse reaction, which deactivates estradiol by converting it back to this compound, is primarily mediated by 17β-HSD type 2 (17β-HSD2).[10][13]

The balance between the activities of these two enzymes is a critical determinant of the local estrogenic environment. In many estrogen-receptor-positive (ER+) breast tumors, the expression and activity of 17β-HSD1 are significantly elevated compared to normal tissue, leading to an increased intratumoral E2/E1 ratio and promoting cancer cell growth.[7][13]

Tissue-Specific Expression

The expression of 17β-HSD isozymes is highly tissue-specific, which underscores the importance of local steroid metabolism ("intracrinology").

-

17β-HSD1: In primates, 17β-HSD1 is primarily expressed in the placenta and ovarian granulosa cells.[7] Lower levels are found in the endometrium, adipose tissue, and prostate.[7] Notably, its expression is often upregulated in breast cancer cells.[7][10]

-

17β-HSD2: This enzyme is more widely expressed and is found in estradiol-metabolizing tissues, playing a protective role by inactivating potent estrogens.[10]

Quantitative Data

The following tables summarize key quantitative parameters related to this compound, estradiol, and their interconversion.

Table 1: Estrogen Receptor Binding Affinity

This table shows the relative binding affinity of this compound for estrogen receptors (ER) α and β compared to estradiol, which is set at 100%.

| Hormone | Relative Binding Affinity for ERα | Relative Binding Affinity for ERβ | Reference(s) |

| Estradiol (E2) | 100% | 100% | [5] |

| This compound (E1) | 4% - 10% | 2% - 3.5% | [5] |

This compound's significantly lower affinity for both ER subtypes highlights its role primarily as a precursor to the more potent estradiol.[5]

Table 2: Enzyme Kinetic Parameters for E1 to E2 Conversion

This table presents kinetic data for the conversion of this compound sulfate to this compound and subsequently to estradiol in normal human breast parenchymal cells.

| Reaction | Cell State | Km (μM) | Vmax (nmol/h·mg DNA) | Reference(s) |

| This compound Sulfate → this compound | Intact Cells | 6.0 ± 1.1 | 12.6 ± 1.4 | [14] |

| This compound Sulfate → this compound | Homogenized Cells | 4.7 ± 1.0 | 18.3 | [14] |

The conversion of this compound to estradiol is the rate-limiting step in the production of estradiol from this compound sulfate in normal breast tissue.[14]

Table 3: Metabolic Conversion and Clearance Rates

This table provides data on the interconversion rates between this compound and estradiol in healthy adults.

| Parameter | Description | Value | Sex | Reference(s) |

| [ρ]BB (1,2) | Transfer constant from this compound to Estradiol | ~5% | Male & Female | [15] |

| [ρ]BB (2,1) | Transfer constant from Estradiol to this compound | ~15% | Male & Female | [15] |

| MCR (this compound) | Metabolic Clearance Rate (whole blood) | 1,910 - 1,990 L/day/m² | Male & Female | [15] |

| MCR (Estradiol) | Metabolic Clearance Rate (whole blood) | 1,360 - 1,600 L/day/m² | Male & Female | [15] |

The transfer constant represents the fraction of the precursor hormone converted to the product in peripheral blood.[15]

Experimental Protocols

Accurate measurement of this compound, estradiol, and the enzymatic activity of 17β-HSD1 is critical for research and clinical applications.

Measurement of this compound and Estradiol Levels

Historically, hormone levels were measured using immunoassays like ELISA and RIA.[16] However, these methods can lack specificity, especially at the low concentrations found in postmenopausal women, and may suffer from cross-reactivity.[16][17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the gold standard for its high sensitivity and specificity.[16][17]

Protocol: Generalized LC-MS/MS Method for Serum E1/E2 Quantification

-

Sample Preparation:

-

Pipette 100-300 µL of human serum into a clean tube.

-

Add an internal standard solution containing isotopically labeled E1 and E2 (e.g., ¹³C₃-Estradiol). This corrects for sample loss during extraction.

-

Perform liquid-liquid or solid-phase extraction (SPE) to isolate the steroids from the serum matrix.

-

-

Chromatographic Separation:

-

Inject the extracted sample into a high-performance liquid chromatography (HPLC) system.

-

Use a C18 reverse-phase column to separate this compound and estradiol from other steroid isomers and metabolites based on their hydrophobicity.

-

Employ a gradient elution with a mobile phase (e.g., methanol (B129727) and water with a modifier like formic acid) to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.

-

Example Transitions: For Estradiol, one might monitor the transition from m/z 271.2 → 145.1.

-

-

Quantification:

-

Generate a standard curve by analyzing samples with known concentrations of E1 and E2.

-

Calculate the concentration of E1 and E2 in the unknown samples by comparing the peak area ratios of the analyte to its internal standard against the standard curve.

-

The limit of quantitation (LOQ) for modern LC-MS/MS methods can be as low as 1-3 pg/mL for E1 and E2.[17][18]

-

Measurement of 17β-HSD1 Enzyme Activity

Enzyme activity assays are essential for screening potential inhibitors and characterizing enzyme kinetics. These assays typically use recombinant enzymes or cell/tissue homogenates.[19]

Protocol: Generalized Spectrophotometric Assay for 17β-HSD1 Activity

This assay measures the reductive activity of 17β-HSD1 by monitoring the consumption of the cofactor NADPH.

-

Reagents and Materials:

-

Enzyme Source: Purified recombinant 17β-HSD1 or homogenate from cells/tissues overexpressing the enzyme.

-

Assay Buffer: e.g., Tris-HCl or phosphate (B84403) buffer at a physiological pH (e.g., 7.4).

-

Substrate: this compound (E1), dissolved in a suitable solvent like DMSO.

-

Cofactor: NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form).

-

96-well UV-transparent microplate.

-

Spectrophotometer (plate reader) capable of reading absorbance at 340 nm.

-

-

Assay Procedure:

-

To each well of the microplate, add the assay buffer.

-

Add the enzyme source to the appropriate wells. Include "no enzyme" controls.

-

For inhibitor screening, add the test compound or vehicle (e.g., DMSO) and pre-incubate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add the substrate (this compound) to all wells.

-

Initiate the enzymatic reaction by adding the cofactor (NADPH).

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a loss of absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

-

For kinetic analysis, vary the substrate concentration to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

Relevance in Drug Development and Disease

The critical role of the this compound-to-estradiol conversion in fueling the growth of ER+ cancers makes its catalyzing enzyme, 17β-HSD1, an attractive therapeutic target.[7][12][13]

-

Breast and Endometrial Cancer: In postmenopausal women, where the ovaries have ceased producing estradiol, the peripheral conversion of adrenal androgens to this compound (via aromatase) and the subsequent reduction of this compound to estradiol by 17β-HSD1 is the primary source of estrogen that stimulates tumor growth.[6][13]

-

Therapeutic Strategies: Aromatase inhibitors (AIs) are a standard treatment for ER+ breast cancer, as they block the production of this compound. However, some patients develop resistance. Inhibitors of 17β-HSD1 are being investigated as a strategy to block the final, crucial activation step to estradiol, potentially offering a new line of treatment or a combination therapy with AIs.[12][13]

Conclusion

This compound is not merely a weak estrogen but a critical metabolic intermediate that serves as a direct precursor to the highly potent estradiol in peripheral tissues. The conversion, catalyzed by 17β-HSD1, is a key mechanism for maintaining high local concentrations of active estrogens, particularly in the postmenopausal state. This pathway is a central driver in the pathology of hormone-dependent cancers. For researchers and drug developers, a thorough understanding of this metabolic axis, supported by robust quantitative data and precise experimental methodologies, is paramount for the continued development of targeted therapies aimed at disrupting local estrogen biosynthesis.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. academic.oup.com [academic.oup.com]

- 6. Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer: with a special focus on 17β-hydroxysteroid dehydrogenase type 1, 2, and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Estrogen-dependent cancers: Types and more [medicalnewstoday.com]

- 10. Human 17 beta-hydroxysteroid dehydrogenase type 1 and type 2 isoenzymes have opposite activities in cultured cells and characteristic cell- and tissue-specific expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distribution of 17 beta-hydroxysteroid dehydrogenase gene expression and activity in rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oncotarget.com [oncotarget.com]

- 14. Formation of this compound and estradiol from this compound sulfate by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic clearance rates and interconversions of this compound and 17beta-estradiol in normal males and females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. 17β-Hydroxysteroid dehydrogenases types 1 and 2: Enzymatic assays based on radiometric and mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Estrone: A Technical Guide for Researchers

Abstract

Estrone (E1), a key endogenous estrogen, plays a pivotal role in human physiology and pathophysiology. Its metabolic fate is a complex network of enzymatic conversions that significantly influence its biological activity and potential carcinogenicity. This technical guide provides an in-depth exploration of the metabolic pathways of this compound in humans, designed for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the enzymatic processes, quantitative metabolic data, detailed experimental protocols for metabolite analysis, and visual representations of the core metabolic pathways.

Introduction